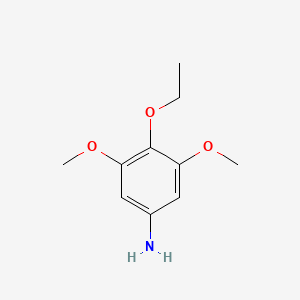

4-Ethoxy-3,5-dimethoxyaniline

説明

4-Ethoxy-3,5-dimethoxyaniline (CAS: 39201-82-6; hydrochloride form CAS: 3166-82-3), also known as Escaline, is a substituted phenethylamine derivative with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol . Structurally, it features an aniline core substituted with ethoxy (-OCH₂CH₃) at the para position and methoxy (-OCH₃) groups at the 3- and 5-positions. Escaline is primarily utilized in scientific research, particularly as a psychoactive analog of mescaline (3,4,5-trimethoxyphenethylamine), though its pharmacological profile remains less characterized . Its synthesis involves multi-step organic reactions, including etherification and demethylation, as described in early studies on mescaline analogs .

特性

分子式 |

C10H15NO3 |

|---|---|

分子量 |

197.23 g/mol |

IUPAC名 |

4-ethoxy-3,5-dimethoxyaniline |

InChI |

InChI=1S/C10H15NO3/c1-4-14-10-8(12-2)5-7(11)6-9(10)13-3/h5-6H,4,11H2,1-3H3 |

InChIキー |

DVHUCYYOVSNIPN-UHFFFAOYSA-N |

正規SMILES |

CCOC1=C(C=C(C=C1OC)N)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3,5-dimethoxyaniline typically involves the introduction of ethoxy and methoxy groups to an aniline derivative. One common method is the nucleophilic substitution reaction where 3,5-dimethoxyaniline is reacted with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: Industrial production of 4-Ethoxy-3,5-dimethoxyaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

化学反応の分析

Types of Reactions: 4-Ethoxy-3,5-dimethoxyaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amine derivatives.

Substitution: Halogenated aniline derivatives.

科学的研究の応用

Scientific Research Applications

- Chemistry 4-Ethoxy-3,5-dimethoxyaniline serves as an intermediate in synthesizing complex organic molecules. Its structure allows for exploring different chemical reactions and mechanisms.

- Biology This compound can be employed to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids. It can also function as a probe to investigate cellular processes and pathways.

- Medicine 4-Ethoxy-3,5-dimethoxyaniline has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its structural features may contribute to activity against specific biological targets, making it a candidate for drug discovery.

- Industry In the industrial sector, this compound can be used to produce specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including synthesizing polymers and coatings.

Synthesis and Reactions

The synthesis of compounds related to 4-Ethoxy-3,5-dimethoxyaniline often involves reactions with other chemicals to form more complex structures.

- For instance, a study detailed the synthesis of compound 1 by reacting 4-ethoxysulfonyl chloride with 4-chloro-2,5-dimethoxy aniline in the presence of an organic base .

- The use of 3,5-dimethoxyaniline in the synthesis of N-(3,5-dimethoxyphenyl)acridin-9-amine (G4), a compound with in vitro antiproliferative activity on cancer cell lines, demonstrates its role in creating potential anticancer agents .

- 4-chloro-2,5-dimethoxyaniline can be prepared by catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen in the liquid phase .

Structure-Activity Relationship (SAR) Studies

SAR studies on compounds related to 4-Ethoxy-3,5-dimethoxyaniline have provided insights into the importance of specific substituents for biological activity .

- Methoxy substituents at the 2 and 5 positions of the aryl ring are crucial, as their removal or displacement leads to a complete loss of activity .

- The position of the sulfonamide functional group is critical for activity, as inverting the sulfonamide bond results in inactivity .

Potential Therapeutic Applications

Research indicates that compounds containing dimethoxyaniline derivatives exhibit significant biological activities.

- N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) showed in vitro antiproliferative activity against cancer cell lines .

- Polyphenol-containing nanoparticles, which may incorporate dimethoxyaniline derivatives, have demonstrated antioxidation and anticancer activities, showing promise in bioimaging, therapeutic delivery, and other biomedical applications .

- The antioxidant activity of 3,5-dimethoxyaniline derivatives has also been investigated, highlighting their potential role in preventing and treating diseases related to oxidative stress .

Data Table of Related Compounds and Their Activities

作用機序

The mechanism of action of 4-Ethoxy-3,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and exerting its effects .

類似化合物との比較

3,5-Dimethoxyaniline (CAS: 1687-60-1)

- Structure : Methoxy groups at 3- and 5-positions.

- Applications : Widely used as a precursor in polymer synthesis (e.g., poly-2,5-dimethoxyaniline for conductive materials) .

- Comparison : The absence of a para-ethoxy group reduces steric hindrance, enhancing reactivity in polymerization reactions compared to 4-ethoxy-3,5-dimethoxyaniline.

4-Ethoxy-3,5-dimethoxybenzeneethanamine (Escaline Hydrochloride)

- Structure : Ethoxy at para, methoxy at 3- and 5-positions, with an ethylamine side chain.

- Applications : Investigated for psychedelic activity due to structural similarity to mescaline .

- Key Difference : The ethylamine side chain distinguishes it from simpler aniline derivatives, enabling interaction with serotonin receptors .

Halogen-Substituted Analogs

2-Bromo-3,5-dimethoxyaniline (CAS: 70277-99-5)

- Structure : Bromine at the 2-position, methoxy at 3- and 5-positions.

- Properties : Molecular weight 232.08 g/mol; prone to explosive decomposition during distillation due to bromine’s destabilizing effects .

- Comparison : The electron-withdrawing bromine reduces electronic density on the aromatic ring, contrasting with the electron-donating ethoxy group in Escaline.

4-Chloro-2,5-dimethoxyaniline (CAS: 6358-64-1)

- Structure : Chlorine at 4-position, methoxy at 2- and 5-positions.

- Applications : Intermediate in dye and agrochemical synthesis .

- Key Difference : Chlorine’s electronegativity increases reactivity in electrophilic substitutions compared to ethoxy’s steric bulk.

Mixed Substituent Analogs

2,6-Dichloro-3,5-dimethoxyaniline (CAS: 872509-56-3)

- Structure : Two chlorines at 2- and 6-positions, methoxy at 3- and 5-positions.

- Properties : Boiling point 320°C; storage requires inert atmospheres due to instability .

- Comparison : Dichloro substitution introduces significant steric hindrance and electron withdrawal, limiting applications in fine chemistry compared to Escaline.

Data Tables

Table 1. Structural and Physicochemical Comparison

生物活性

4-Ethoxy-3,5-dimethoxyaniline (EDA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to EDA, drawing on diverse scientific literature.

- Molecular Formula : C11H15N2O3

- Molecular Weight : 225.25 g/mol

- IUPAC Name : 4-Ethoxy-3,5-dimethoxyaniline

- Canonical SMILES : CCOC1=C(C(=C(C=C1OC)OC)N)C=C

Biological Activity Overview

EDA has been studied for its interactions with various biological targets, including enzymes and cellular pathways. The following table summarizes key findings regarding its biological activity.

The mechanism of action of EDA involves its interaction with various molecular targets:

- Enzyme Interactions : EDA binds to active sites of enzymes, modulating their activity and influencing metabolic pathways.

- Cell Signaling Modulation : It affects signaling pathways such as NF-κB and ISRE, which are crucial in inflammation and immune responses .

- Reactive Oxygen Species (ROS) Scavenging : EDA effectively reduces ROS levels, which are implicated in various pathophysiological conditions.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of EDA using DPPH and ABTS assays. Results indicated that EDA significantly scavenged free radicals compared to control compounds. This suggests its potential application in preventing oxidative stress-related diseases .

Case Study 2: Antiproliferative Effects on Cancer Cells

In vitro studies on human cancer cell lines (e.g., A549 lung cancer cells) revealed that EDA inhibited cell growth in a dose-dependent manner. The IC50 value was determined to be approximately 50 µM, indicating moderate potency as an anticancer agent .

Case Study 3: Neuroprotective Effects

Research focusing on neuroprotection demonstrated that EDA reduced neuronal apoptosis induced by oxidative stress in cultured neurons. The compound's ability to maintain mitochondrial integrity was highlighted as a key factor in its neuroprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。